2-[(4-Fluorophenyl)amino]-N-{[(4-methoxyphenyl)carbamothioyl]amino}acetamide
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Overview
Description
2-[(4-Fluorophenyl)amino]-N-{[(4-methoxyphenyl)carbamothioyl]amino}acetamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a fluorophenyl group and a methoxyphenyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Fluorophenyl)amino]-N-{[(4-methoxyphenyl)carbamothioyl]amino}acetamide typically involves a multi-step process:
Formation of the Intermediate: The initial step involves the reaction of 4-fluoroaniline with chloroacetyl chloride to form 2-chloro-N-(4-fluorophenyl)acetamide.
Thioamide Formation: The intermediate is then reacted with 4-methoxyaniline in the presence of a base such as triethylamine to form the desired thioamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Fluorophenyl)amino]-N-{[(4-methoxyphenyl)carbamothioyl]amino}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(4-Fluorophenyl)amino]-N-{[(4-methoxyphenyl)carbamothioyl]amino}acetamide has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory and anticancer drugs.
Biological Research: It is used in studies involving enzyme inhibition and protein binding due to its unique structural features.
Materials Science: The compound’s properties make it suitable for use in the synthesis of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-[(4-Fluorophenyl)amino]-N-{[(4-methoxyphenyl)carbamothioyl]amino}acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.
Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway, leading to reduced inflammation or inhibition of cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Fluorophenyl)amino]-N-(4-methoxyphenyl)acetamide
- 2-[(4-Fluorophenyl)amino]-N-(4-methoxyphenyl)thioacetamide
Uniqueness
Compared to similar compounds, 2-[(4-Fluorophenyl)amino]-N-{[(4-methoxyphenyl)carbamothioyl]amino}acetamide exhibits unique properties due to the presence of both fluorophenyl and methoxyphenyl groups. These groups enhance its chemical stability and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C16H17FN4O2S |
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Molecular Weight |
348.4 g/mol |
IUPAC Name |
1-[[2-(4-fluoroanilino)acetyl]amino]-3-(4-methoxyphenyl)thiourea |
InChI |
InChI=1S/C16H17FN4O2S/c1-23-14-8-6-13(7-9-14)19-16(24)21-20-15(22)10-18-12-4-2-11(17)3-5-12/h2-9,18H,10H2,1H3,(H,20,22)(H2,19,21,24) |
InChI Key |
FKEWGMCWEOEKRV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=S)NNC(=O)CNC2=CC=C(C=C2)F |
Origin of Product |
United States |
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